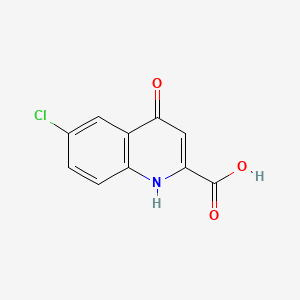

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYBXRWVNVMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906582 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10174-72-8 | |

| Record name | 10174-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

An In-depth Technical Guide:

Abstract

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinolone class of molecules. This structural motif is the backbone of many synthetic antibacterial agents and other therapeutic candidates, making a thorough understanding of its physicochemical properties essential for any research and development endeavor.[1][2] This guide provides a detailed examination of the core physicochemical attributes of this compound, offering both quantitative data and the underlying scientific context. We delve into its molecular structure, solubility, acidity, and lipophilicity, and present standardized protocols for their experimental determination. The narrative is structured to provide not just data, but field-proven insights into how these properties influence the compound's behavior and potential applications in a drug discovery setting.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is identified by the following key descriptors.

-

Chemical Name: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

-

PubChem Compound ID: 345398[5]

The molecule's architecture, featuring a chloro-substituted quinolone ring with a carboxylic acid at the 2-position, dictates its chemical behavior and interactions.

Caption: 2D Structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical entity in drug development is profoundly influenced by its physical and chemical properties. These parameters govern everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. The table below summarizes the key physicochemical data for the title compound, compiled from available databases and predictive models.

| Property | Value / Observation | Source / Rationale |

| Molecular Weight | 223.61 g/mol | [3][6] |

| Appearance | Off-white to light yellow solid | Inferred from related quinolone structures.[7] |

| Melting Point | >300 °C | High melting points are characteristic of this class due to crystalline packing and hydrogen bonding. A related isomer, 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, has a melting point of 315 °C.[6] |

| Aqueous Solubility (LogS) | Predicted to be low (-4 to -5 log mol/L) | The rigid, aromatic core and chloro-substituent contribute to poor aqueous solubility, a common challenge with quinolone derivatives.[8] |

| Lipophilicity (XLogP3) | ~2.3 | Based on the computed value for the closely related 6-Chloroquinoline-4-carboxylic acid. This indicates moderate lipophilicity.[9] |

| Acidity Constant (pKa) | ~4-5 (Carboxylic Acid) | Estimated based on the typical pKa range for aromatic carboxylic acids.[10][11] The quinolone nitrogen also possesses basicity, but the primary acidic proton is on the carboxyl group. |

Methodologies for Physicochemical Characterization

To ensure scientific rigor, all physicochemical data must be verifiable through standardized experimental protocols. The following section outlines robust, self-validating methodologies for determining the critical properties of this compound.

Protocol: Melting Point Determination

The choice of the capillary method is based on its high accuracy and the small amount of sample required.

Workflow: Melting Point Determination

Caption: Standard workflow for capillary melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be a fine, homogeneous powder.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (such as a Thiele tube with mineral oil or a digital instrument).

-

Heating and Observation: The sample is heated at a controlled rate. The crucial observation is the temperature range over which the solid transitions to a liquid. A sharp melting range (e.g., < 1°C) is indicative of high purity.

Protocol: Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method (OECD Guideline 105) for determining the intrinsic aqueous solubility of a compound, chosen for its reliability in establishing thermodynamic equilibrium.

Step-by-Step Methodology:

-

System Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) in a constant-temperature bath (typically 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration (using a filter that does not bind the analyte) to separate the saturated aqueous solution from the undissolved solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The process should be repeated to ensure that extending the equilibration time does not result in a higher measured concentration, confirming that equilibrium was achieved.

Protocol: Acidity Constant (pKa) Determination

Potentiometric titration is a direct and accurate method for determining the pKa of acidic and basic functional groups.

Step-by-Step Methodology:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent system, often a co-solvent like water/methanol, to ensure adequate solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base. This point can be determined from the first derivative of the titration curve.

Significance in a Drug Development Context

The physicochemical properties detailed above are not mere academic data points; they are critical predictors of a molecule's behavior and viability as a drug candidate.

-

Solubility and Dissolution: The predicted low aqueous solubility is a significant hurdle for oral drug delivery.[8] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. This property suggests that formulation strategies, such as creating a salt form (e.g., sodium salt of the carboxylic acid) or using amorphous solid dispersions, would be necessary to achieve adequate bioavailability.

-

Acidity (pKa) and Absorption: With an estimated pKa of ~4-5, the carboxylic acid group will be predominantly deprotonated and negatively charged at the physiological pH of the intestines (~6.0-7.5).[10] This ionized state enhances solubility in the aqueous intestinal environment but can hinder passive diffusion across the lipid-rich cell membranes of the intestinal wall. The overall absorption is therefore a balance between dissolution and permeability.

-

Lipophilicity (LogP): The estimated LogP of ~2.3 is within the "drug-like" range (often cited as 0-3).[8] This moderate lipophilicity suggests the compound should have a reasonable ability to partition into and cross biological membranes, which is essential for reaching its target site of action after absorption. It strikes a balance, avoiding the pitfalls of being too hydrophilic (poor membrane crossing) or too lipophilic (poor aqueous solubility, potential for high metabolic turnover or toxicity).

Conclusion

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid presents a physicochemical profile characteristic of many quinolone-based drug candidates. It is a high-melting, crystalline solid with limited aqueous solubility and moderate lipophilicity. Its key functional group, the carboxylic acid, dictates its acidic nature and will be ionized at physiological pH. This profile highlights both opportunities and challenges for its development as a therapeutic agent. While its core structure is promising and its lipophilicity is favorable for membrane permeation, its poor solubility requires dedicated formulation science to unlock its therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to advance this compound or its analogs through the drug discovery pipeline.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345398, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484158, 6-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485378, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2806356, 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 6-chloro-2,4-quinolinedicarboxylic acid. Retrieved from [Link]

-

Zhonghan. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. Retrieved from [Link]

-

Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

Cîrîc, A., et al. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Retrieved from [Link]

-

Aollikus. (n.d.). 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

Raju, I., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44721404, 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4132142, 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Retrieved from [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Retrieved from [Link]

-

Baraznenok, I. L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

-

Baraznenok, I. L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. ResearchGate. Retrieved from [Link]

-

Ukrainets, I. V., et al. (2009). 4-HYDROXYQUINOL-2-ONES. 87. UNUSUAL SYNTHESIS OF 1-R-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID PYRIDYLAMIDES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | C10H6ClNO3 | CID 345398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 32431-30-4 | HBA43130 [biosynth.com]

- 7. zhonghanchemical.com [zhonghanchemical.com]

- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 9. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. library.gwu.edu [library.gwu.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide delves into the mechanistic underpinnings of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a member of the quinolone family. While direct comprehensive studies on this specific molecule are not extensively published, this document synthesizes data from closely related analogs to postulate its likely biological targets and mechanisms of action. By examining the structure-activity relationships of homologous series, we can infer potential therapeutic applications and guide future research. This paper will focus on the probable inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, as a primary mechanism, while also exploring other plausible biological activities characteristic of the quinoline carboxylic acid chemotype.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline carboxylic acids are a privileged class of heterocyclic compounds, with derivatives demonstrating a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The core structure, a fusion of a benzene ring and a pyridine ring, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. The substitution pattern on the quinoline ring system, including the position of the carboxylic acid group and the nature of other substituents, dictates the compound's interaction with specific biological targets.

The subject of this guide, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, features a chlorine atom at the 6-position, a ketone at the 4-position, and a carboxylic acid at the 2-position. These features are critical in determining its electronic and steric properties, and thus its potential biological function.

Primary Putative Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on extensive research into structurally related quinoline carboxylic acids, the most probable mechanism of action for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is the inhibition of dihydroorotate dehydrogenase (DHODH).[2] DHODH is the fourth enzyme in the de novo pyrimidine biosynthetic pathway, a critical process for cell proliferation.

The Role of DHODH in Cellular Proliferation

DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis.

Structural Basis for DHODH Inhibition by Quinoline Carboxylic Acids

Structure-activity relationship (SAR) studies of quinoline-4-carboxylic acid analogs have identified three crucial regions for DHODH inhibition:[2]

-

C2 Position: Requires bulky, hydrophobic substituents.

-

C4 Position: A carboxylic acid is essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.

-

Benzo Portion of the Quinoline Ring: Substitutions in this region can modulate potency.

While the target compound is a quinoline-2-carboxylic acid, the fundamental pharmacophoric elements for DHODH inhibition are present. The planar quinoline ring can engage in hydrophobic interactions within the enzyme's binding pocket, and the carboxylic acid can form critical electrostatic interactions. The chloro-substituent at the 6-position likely influences the electronic properties and binding affinity.

Other Potential Mechanisms of Action

The versatility of the quinoline scaffold suggests that 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid may exhibit other biological activities.

Anti-inflammatory and Analgesic Activity

Derivatives of 4-oxo-quinoline-2-carboxylic acid have been synthesized and evaluated as anti-inflammatory and analgesic agents.[3] These studies suggest that this class of compounds may inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Docking studies have shown that these molecules can fit into the active sites of both COX-1 and COX-2.[3]

Antibacterial Activity

The 4-quinolone core is famously associated with a major class of antibiotics, the fluoroquinolones. These drugs target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome and cell death.[1] While the specific substitution pattern of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid differs from typical fluoroquinolones, the underlying scaffold suggests that some level of antibacterial activity is plausible.

Antiviral Activity

A ribonucleoside derivative of a closely related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.[4] This indicates that the chloro-oxo-quinoline core can serve as a scaffold for the development of antiviral agents.

Visualization of Putative Signaling Pathway

The following diagram illustrates the proposed primary mechanism of action through the inhibition of the de novo pyrimidine biosynthesis pathway.

Caption: Putative inhibition of DHODH by 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, leading to the disruption of pyrimidine synthesis and cell cycle arrest.

Comparative Activity of Structurally Related Compounds

To provide context for the potential potency of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, the following table summarizes the inhibitory concentrations (IC₅₀) of related quinoline carboxylic acids against DHODH.

| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Reference |

| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | [5] |

| 41 | Substituted pyridine | 0.0097 ± 0.0014 | [5] |

| 43 | Substituted pyridine | 0.0262 ± 0.0018 | [5] |

Experimental Protocols

The following are representative protocols for assessing the proposed mechanisms of action.

DHODH Inhibition Assay (Enzymatic)

This assay determines the direct inhibitory effect of the compound on DHODH enzyme activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

-

Recombinant human DHODH enzyme.

-

Substrates: Dihydroorotate and Coenzyme Q10.

-

Detection Reagent: Dichlorophenolindophenol (DCIP).

-

Test Compound: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid dissolved in DMSO.

-

-

Assay Procedure:

-

Add assay buffer, DHODH enzyme, and varying concentrations of the test compound to a 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding dihydroorotate, Coenzyme Q10, and DCIP.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the rate of reaction and determine the IC₅₀ value of the test compound.

-

Caption: Workflow for an in vitro DHODH enzyme inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HCT-116, A549) in appropriate media.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

-

Incubate for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

While direct evidence for the mechanism of action of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is currently limited in the public domain, a strong case can be made for its role as a potential inhibitor of DHODH based on the well-established structure-activity relationships of related quinoline carboxylic acids. This primary putative mechanism suggests its potential as an antiproliferative agent. Furthermore, the inherent versatility of the quinoline scaffold implies that other activities, such as anti-inflammatory and antimicrobial effects, cannot be discounted and warrant investigation.

Future research should focus on direct enzymatic and cellular assays to confirm the inhibitory activity against DHODH and other potential targets. Elucidating the precise molecular interactions through techniques such as X-ray crystallography would provide invaluable insights for the rational design of more potent and selective analogs. The existing use of this compound as a synthetic intermediate for Factor Xa inhibitors also highlights the utility of the quinoline-2-carboxylic acid scaffold in developing therapeutics for a range of diseases.

References

- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.

- Althuis, T. H., et al. (1980). Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-269.

- BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids.

- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.

- BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.

-

EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345398, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485378, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2806356, 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

- Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118934704, US10065928, Example 8. Retrieved from [Link]

- TargetMol. (n.d.). 4 oxo 1,4 dihydroquinoline 2 carboxylic acid.

- Hutton, C. A., et al. (2008). Irreversible inhibition of dihydrodipicolinate synthase by 4-oxo-heptenedioic acid analogues. Organic & Biomolecular Chemistry, 6(23), 4342-4349.

- Fayed, B. E., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(10), 561-569.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118934603, US10065928, Example 22. Retrieved from [Link]

- Shmidt, M. S., et al. (2016). Polyfunctional 4-quinolinones. Synthesis of 2-substituted 3-hydroxy-4-oxo-1,4-dihydroquinolines. Tetrahedron Letters, 57(10), 1134-1137.

- Asif, M. (2015). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of Chemistry.

- de Souza, T. M., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217.

- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.

- Otero-Gonzalez, V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16088.

- Doležal, M., et al. (2014). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 59(4), 323-328.

- Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Comprehensive Guide to the Structure Elucidation of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

Quinolone carboxylic acids represent a foundational scaffold in medicinal chemistry, forming the core of many antibacterial agents.[1][2] Their biological activity is intrinsically linked to their precise molecular architecture. Therefore, the unambiguous confirmation of their structure is a critical step in drug discovery and development. This guide provides an in-depth, multi-technique approach to the structure elucidation of a specific analog, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical, self-validating narrative. We will treat the molecule as an unknown, using the combined power of modern analytical techniques to piece together its identity. Each step is chosen for a specific reason, and the data from each technique will be used to corroborate the findings of the others, ensuring the highest degree of confidence in the final assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and rigorous understanding of structure elucidation workflows.

Chapter 1: The Analytical Strategy

The cornerstone of modern structure elucidation is the synergistic use of multiple spectroscopic and spectrometric techniques.[3] No single method provides a complete picture, but together they offer a comprehensive and cross-validated structural profile. Our strategy for analyzing 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is based on this principle.

The molecular formula is C₁₀H₆ClNO₃, with a molecular weight of 223.61 g/mol .[4][5][6] Our approach will be to confirm this formula and then systematically map the connectivity of every atom.

The workflow is as follows:

-

Mass Spectrometry (MS): To determine the precise molecular weight, confirm the molecular formula, and identify the presence of chlorine through its characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, providing a high-level overview of its chemical nature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To map the carbon-hydrogen framework, establish atom connectivity, and define the substitution pattern on the aromatic ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic structure and confirm the presence of the conjugated quinolone system.

This multi-pronged approach ensures that our final structure is supported by layers of complementary evidence.

Caption: Overall workflow for structure elucidation.

Chapter 2: Mass Spectrometry - The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is our first port of call because it provides the most fundamental piece of information: the molecular weight. For halogenated compounds, it offers an immediate, unambiguous clue. The natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) creates a distinctive M+ and M+2 ion peak pattern with an intensity ratio of approximately 3:1. Observing this pattern is strong evidence for the presence of a single chlorine atom.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution ESI-TOF mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Data Interpretation & Insights

The primary goal is to find the protonated molecular ion, [M+H]⁺. For C₁₀H₆ClNO₃, the expected monoisotopic mass of the neutral molecule is 223.0036. Therefore, the [M+H]⁺ ion should appear at m/z 224.0114.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z ([M+H]⁺) | Observed m/z | Assignment |

|---|---|---|---|

| [C₁₀H₇³⁵ClNO₃]⁺ | 224.0114 | ~224.011 | Molecular Ion ([M+H]⁺) |

| [C₁₀H₇³⁷ClNO₃]⁺ | 226.0085 | ~226.008 | Isotopic Ion ([M+2+H]⁺) |

| [C₁₀H₇ClNO₂]⁺ | 196.0165 | ~196.016 | Loss of CO |

| [C₉H₆ClNO]⁺ | 179.0138 | ~179.013 | Loss of COOH |

The fragmentation pattern of quinolones often involves the loss of small, stable neutral molecules like water, carbon monoxide, and carbon dioxide from the carboxylic acid group.[7][8] The loss of the entire carboxyl radical (•COOH) is also a common pathway.[8]

Caption: Key fragmentation pathways in mass spectrometry.

Chapter 3: Infrared Spectroscopy - Identifying the Actors

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the functional groups within a molecule.[9][10] For our target structure, we expect to see characteristic vibrations for the carboxylic acid (O-H and C=O), the ketone (C=O), the secondary amine within the ring (N-H), the aromatic ring (C=C and C-H), and the carbon-chlorine bond (C-Cl). The presence of two distinct carbonyl peaks would be a key piece of evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation & Insights

The IR spectrum provides a "fingerprint" of the molecule's functional groups. Comparison with literature values for similar quinolone structures helps in making confident assignments.[11][12]

Table 2: Expected Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | 1,4-dihydroquinoline ring |

| ~1720 | C=O stretch | Carboxylic Acid Carbonyl |

| ~1660 | C=O stretch | C4-Ketone Carbonyl |

| 1620 - 1580 | C=C stretch | Aromatic & Quinolone Ring |

| ~1300 | C-N stretch | Amine |

| ~750 | C-Cl stretch | Aryl Halide |

The broadness of the O-H stretch is due to hydrogen bonding. The two distinct C=O stretches are crucial: the carboxylic acid carbonyl is typically at a higher wavenumber than the conjugated ketone at the C4 position.[13] This separation confirms the presence of both functionalities.

Chapter 4: NMR Spectroscopy - The Grand Unveiling

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of organic molecules.[3] ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton. Critically, 2D NMR experiments like COSY, HSQC, and HMBC establish the connectivity between these atoms, allowing us to piece the puzzle together definitively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure that the acidic N-H and O-H protons are observable.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR Data Interpretation

We expect 6 distinct signals in the ¹H NMR spectrum: 4 in the aromatic/vinylic region and 2 exchangeable protons.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 (very broad) | s | 1H | COOH | Deshielded acidic proton. |

| ~12.0 (broad) | s | 1H | N1-H | Deshielded amide-like proton. |

| ~8.1 | d | 1H | H5 | Ortho-coupled to H7. Deshielded by proximity to C4=O. |

| ~7.8 | dd | 1H | H7 | Ortho-coupled to H8, meta-coupled to H5. |

| ~7.6 | d | 1H | H8 | Ortho-coupled to H7. |

| ~7.0 | s | 1H | H3 | No adjacent protons, hence a singlet. |

¹³C NMR Data Interpretation

The structure has 10 carbon atoms, and due to molecular asymmetry, we expect to see 10 distinct signals in the ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~178 | C | C4 (Ketone) |

| ~167 | C | COOH |

| ~145 | C | C2 |

| ~138 | C | C8a |

| ~133 | CH | C5 |

| ~130 | C | C6 |

| ~127 | CH | C7 |

| ~125 | C | C4a |

| ~120 | CH | C8 |

| ~110 | CH | C3 |

2D NMR: Confirming Connectivity

While ¹H and ¹³C NMR provide the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Would show a correlation between H7 and H8, and between H7 and H5, confirming their positions on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton signal (H3, H5, H7, H8) to its directly attached carbon signal (C3, C5, C7, C8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the core structure. It reveals 2- and 3-bond correlations between protons and carbons.

Caption: Key 2- and 3-bond HMBC correlations.

Observing a correlation from the singlet H3 proton to both the C2 and C4 carbons, and from the N-H proton to C2 and C8a, would lock in the quinolone ring structure. Correlations from H5 to C4 and C8a would unambiguously place the benzene ring.

Chapter 5: UV-Vis Spectroscopy - The Electronic Signature

Expertise & Rationale: UV-Vis spectroscopy probes the conjugated π-electron system of a molecule.[14][15] The 4-oxo-1,4-dihydroquinoline core is an extensive chromophore. The absorption of UV light corresponds to the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. The position of the absorption maximum (λₘₐₓ) is characteristic of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in ethanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from 200 nm to 600 nm, using ethanol as a blank.

Data Interpretation & Insights

Molecules with carbonyl groups often show a weak absorbance at longer wavelengths corresponding to an n→π* transition, and stronger absorbances at shorter wavelengths from π→π* transitions.[16] For the quinolone system, we expect to see multiple strong absorption bands.

Table 5: Expected UV-Vis Absorption Maxima

| Approx. λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~330-350 | π→π* | Extended quinolone conjugation |

| ~250-270 | π→π* | Benzene and quinolone system |

| >300 (weak) | n→π* | C4=O carbonyl group |

These absorption bands confirm the presence of the large, conjugated electronic system that defines the 4-quinolone structure.

Conclusion: A Unified Structural Verdict

The structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is confirmed through the cohesive and mutually reinforcing data from four independent analytical techniques.

-

Mass Spectrometry established the correct molecular formula, C₁₀H₆ClNO₃, and confirmed the presence of a single chlorine atom via the 3:1 isotopic ratio at m/z 224/226 [M+H]⁺.

-

IR Spectroscopy identified all key functional groups: a carboxylic acid (broad O-H, C=O at ~1720 cm⁻¹), a conjugated ketone (C=O at ~1660 cm⁻¹), an N-H group, an aromatic ring, and a C-Cl bond.

-

NMR Spectroscopy provided the definitive map. ¹H and ¹³C spectra showed the correct number of protons and carbons. 2D NMR, particularly HMBC, unequivocally established the connectivity, confirming the 6-chloro substitution pattern and the placement of the carboxylic acid at the C2 position.

-

UV-Vis Spectroscopy verified the electronic nature of the molecule, showing absorptions consistent with the extended π-conjugated system of the 4-quinolone core.

Each piece of data validates the others, leaving no ambiguity. This systematic, evidence-based workflow exemplifies the rigorous standards required in modern chemical and pharmaceutical research, ensuring that the molecule in the vial is precisely the molecule we intend it to be.

References

-

ResearchGate. (2025). Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]

-

MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available at: [Link]

-

International Journal of Chemistry Studies. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Available at: [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

-

PubMed. (2006). Vibrational spectra study on quinolones antibiotics. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Available at: [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

-

ResearchGate. (n.d.). Structures of quinolones ( = fluoroquinolones)*. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

-

ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

-

YouTube. (2021). Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. Available at: [Link]

-

ResearchGate. (2025). Development and Application of Second-Order Methods for UV-VIS Spectroscopy of Organic Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 32431-30-4 | HBA43130 [biosynth.com]

- 5. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | C10H6ClNO3 | CID 345398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. chempap.org [chempap.org]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational spectra study on quinolones antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives | MDPI [mdpi.com]

- 12. chemistryjournal.in [chemistryjournal.in]

- 13. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Therapeutic Landscape of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives: A Guide to Biological Targets and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent planarity, coupled with sites for chemical modification, allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive exploration of the known and emerging biological targets of derivatives from this chemical class, delving into their mechanisms of action and the experimental methodologies used for their characterization.

Foundational Targets: Bacterial Type II Topoisomerases

The most established and clinically significant targets for quinolone derivatives are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair. Inhibition of these targets leads to the cessation of DNA synthesis and ultimately, bacterial cell death.[2]

Mechanism of Action: Quinolone derivatives function by stabilizing the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. This "cleavable complex" stalls the DNA replication fork, triggering a cascade of events including the production of reactive oxygen species and the induction of the SOS response, culminating in bactericidal activity.

The primary target often depends on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the preferential target, while in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is typically the primary site of action.[1][2]

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer containing ATP.

-

Compound Addition: Add the 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivative at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the enzymatic reaction to proceed.

-

Quenching: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and proteinase K, followed by incubation to digest the enzyme.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Quantification: Quantify the band intensities to determine the concentration at which the compound inhibits 50% of the supercoiling activity (IC50).

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Antiviral Activity: Inhibition of Retroviral Enzymes

Select derivatives of the quinolone scaffold have demonstrated potent antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). The primary targets in this context are key viral enzymes essential for the retroviral life cycle.

Key Viral Targets:

-

HIV-1 Reverse Transcriptase (RT): This enzyme is responsible for transcribing the viral RNA genome into DNA. A notable derivative, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication by targeting RT, with an EC50 of 1.5 µM in peripheral blood mononuclear cells.[3]

-

HIV-1 Integrase (IN): This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. The 4-oxo-quinoline-3-carboxylic acid core serves as a key pharmacophore that can chelate essential magnesium ions in the integrase active site, leading to inhibition.[4]

Caption: Inhibition points in the HIV-1 life cycle.

Anticancer Potential: Diverse Mechanisms of Action

The quinolone scaffold has emerged as a promising template for the development of novel anticancer agents. Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancers.[5] Unlike their well-defined antibacterial targets, the anticancer mechanisms are more varied.

Identified Anticancer Targets and Mechanisms:

-

Induction of Apoptosis and Cell Cycle Arrest: Many quinolone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, often at the G2 or S phase.[5] This is frequently accompanied by chromatin condensation and nuclear fragmentation.[5]

-

DNA Interaction: The planar nature of the quinoline ring allows for intercalation into DNA, disrupting DNA replication and transcription in cancer cells.[5]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is often upregulated in proliferating cancer cells. Certain quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of DHODH, thereby starving cancer cells of the necessary building blocks for DNA and RNA synthesis.[6]

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Derivative | Cell Line | Activity (IC50) / % Inhibition | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% inhibition | [5] |

| Novel 6-chloro-quinazolin derivatives (Compound 5a) | MGC-803 | 31.7% apoptosis @ 10µM | [7] |

| Novel 6-chloro-quinazolin derivatives (Compound 5f) | Bcap-37 | 21.9% apoptosis @ 10µM | [7] |

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinolone derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Emerging and Exploratory Targets

Research continues to uncover novel biological targets for quinolone derivatives, expanding their potential therapeutic applications beyond traditional antibacterial and antiviral roles.

-

Leishmania major N-myristoyltransferase (LmNMT): In silico studies, including inverse virtual screening and molecular dynamics simulations, have identified LmNMT as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives.[8] This enzyme is vital for the survival and virulence of the Leishmania parasite, making it a promising target for new antileishmanial drugs.[8]

-

Cell Division Protein FtsZ: The filamentous temperature-sensitive protein Z (FtsZ) is a bacterial tubulin homolog that is essential for cytokinesis. It has been identified as a potential target for novel quinoline derivatives, offering an alternative mechanism to combat bacteria, especially resistant strains like S. aureus.[2]

Caption: Diverse biological targets of the quinolone core.

References

-

DNA Gyrase as a Target for Quinolones. National Institutes of Health (NIH). [Link]

-

Different quinolone derivatives obtained by substituting different... ResearchGate. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). [Link]

-

Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. MDPI. [Link]

-

Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. National Institutes of Health (NIH). [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

-

Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. [Link]

-

The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. PubMed. [Link]

-

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. PubChem. [Link]

-

Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold... ResearchGate. [Link]

-

Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

-

Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Ratto. [Link]

-

Derivatives of Carboxylic Acids. MSU chemistry. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

-

Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube. [Link]

-

(PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate. [Link]

Sources

- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of Quinoline-2-Carboxylic Acids

Abstract

The quinoline-2-carboxylic acid moiety, a deceptively simple heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery. From its early discovery as a metabolic byproduct to its current status as a privileged structural motif, its journey is a testament to the enduring power of fundamental organic chemistry in addressing complex biological questions. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline-2-carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a causal narrative that elucidates the "why" behind the "how" of synthetic strategies and biological applications. We will delve into the seminal synthetic reactions that have become workhorses for accessing this scaffold, provide detailed, field-tested protocols, and contextualize their application in the development of novel therapeutics.

Introduction: The Quinoline-2-Carboxylic Acid Core

Quinoline-2-carboxylic acid, also known as quinaldic acid, is an aromatic heterocyclic compound characterized by a fused benzene and pyridine ring system, with a carboxylic acid group at the 2-position.[1] This seemingly minor positional isomerism, compared to its 4-carboxylic acid counterpart, imparts a unique set of physicochemical properties that have been exploited to great effect in medicinal chemistry. The proximity of the nitrogen atom and the carboxylic acid group allows for bidentate chelation of metal ions, a feature that underpins some of its biological activities.[1][2] Furthermore, the rigid, planar structure of the quinoline ring serves as an excellent scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets.[1]

The significance of the quinoline core extends far beyond this single isomer, with quinoline alkaloids representing a vast and diverse class of natural and synthetic compounds with a broad spectrum of bioactivities.[3] From the historic antimalarial quinine, isolated in 1820, to the potent anticancer agent camptothecin, quinoline-based structures have consistently yielded groundbreaking therapeutics.[3] This guide will focus specifically on the 2-carboxylic acid derivatives, a subclass that has demonstrated significant potential in areas including oncology, inflammation, and infectious diseases.[4][5]

A Historical Perspective: From Canine Urine to Chemical Synthesis

The story of quinoline-2-carboxylic acids begins not in a chemist's flask, but in the realm of natural product chemistry. In 1853, the eminent German chemist Justus von Liebig first isolated a substance from dog urine which he named Kynurensäure (kynurenic acid).[6][7] This compound, later identified as 4-hydroxyquinoline-2-carboxylic acid, was one of the first metabolites of the amino acid L-tryptophan to be discovered.[6][7] For many years, it was considered merely a metabolic waste product.[8] However, in the 1980s, kynurenic acid was found to possess neuroactive properties, acting as an antagonist of excitatory amino acid receptors, which sparked renewed interest in its biological role and that of related quinoline carboxylic acids.[6][7]

The late 19th century was a golden age for synthetic organic chemistry, and the burgeoning interest in coal tar derivatives and alkaloids led to the development of numerous methods for constructing the quinoline ring system.[9] These foundational reactions, many of which are still in use today, provided the chemical toolkit necessary to move beyond natural product isolation and begin the systematic exploration of the structure-activity relationships of quinoline derivatives. Key among these were the discoveries of the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, all established within a remarkable 14-year period.[9][10] These pioneering efforts laid the groundwork for the targeted synthesis of quinoline-2-carboxylic acids and their analogues.

Strategic Synthesis of the Quinoline-2-Carboxylic Acid Scaffold

The synthesis of substituted quinolines is a well-established field, with a variety of named reactions offering different pathways to this versatile scaffold.[11] The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Friedländer Annulation

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and straightforward method for constructing quinoline rings.[9][12][13][14] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction.[9][13][15]

Causality in Experimental Design: The elegance of the Friedländer synthesis lies in its convergence. The choice of the 2-aminoaryl carbonyl compound dictates the substitution pattern on the benzene portion of the quinoline ring, while the α-methylene-containing reactant determines the substituents on the newly formed pyridine ring. The reaction can be catalyzed by both acids and bases, and the choice of catalyst can influence the reaction rate and yield, depending on the electronic nature of the substrates.[13][14] For example, electron-withdrawing groups on the 2-aminoaryl carbonyl can deactivate the amino group, requiring stronger acidic or basic conditions to promote the initial condensation.

Experimental Protocol: Synthesis of Ethyl 4-Phenylquinoline-2-carboxylate via Friedländer Annulation [11]

-

Reactant Preparation: To a solution of 2-aminobenzophenone (1.0 equivalent) in absolute ethanol, add ethyl pyruvate (1.2 equivalents) and a catalytic amount of potassium hydroxide (0.1 equivalents).

-

Reaction Execution: Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 4-phenylquinoline-2-carboxylate.

Caption: Generalized workflow for the Friedländer Annulation.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction, an extension of the Skraup synthesis, is a versatile method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[16][17][18] The reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and often employs an oxidizing agent.[10][16]

Causality in Experimental Design: This reaction proceeds through a Michael-type addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation to form the aromatic quinoline ring.[19] A key consideration in the Doebner-von Miller reaction is the potential for the formation of regioisomers, particularly when unsymmetrical α,β-unsaturated carbonyl compounds are used. The reaction conditions, including the choice of acid catalyst and oxidant, can significantly influence the regioselectivity of the cyclization step.[19]

Experimental Protocol: General Procedure for the Doebner-von Miller Synthesis of a Quinoline-2-Carboxylic Acid Derivative [10]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and ethanol.

-

Addition of Reactants: To this solution, add pyruvic acid (1.1 equivalents) and a substituted benzaldehyde (1.0 equivalent) in situ to generate the α,β-unsaturated keto-acid.

-

Reaction Execution: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinoline-2-carboxylic acid derivative.

Caption: Key steps in the Doebner-von Miller Reaction.

The Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone.[20][21][22][23] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the quinoline ring.[11][21] This method is particularly well-suited for the synthesis of 2,4-disubstituted quinolines.[11][21]

Causality in Experimental Design: The success of the Combes synthesis is highly dependent on the cyclization of the enamine intermediate. The use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial to promote this step.[21] The nature of the substituents on both the aniline and the β-diketone can affect the reaction outcome. Electron-donating groups on the aniline generally facilitate the reaction, while strongly electron-withdrawing groups can hinder cyclization.[22]

Biological Activities and Therapeutic Applications

The quinoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[4] This versatility stems from the ability to readily modify the core structure at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the development of quinoline-2-carboxylic acid derivatives as anticancer agents.[1][4] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including cervical (HeLa), breast (MCF7), and prostate (PC3) cancer cells.[1][2][24] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the chelation of divalent metal ions essential for tumor growth.[1][2][24] For instance, aryl ester derivatives of quinoline-2-carboxylic acid have been shown to induce apoptosis in prostate cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[24]

Anti-inflammatory and Analgesic Properties

Derivatives of quinoline-2-carboxylic acid have also been investigated for their potential as anti-inflammatory and analgesic agents.[25] Esters and amides of quinoline-2-carboxylic acid have shown promising activity in animal models, with their efficacy being compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.[1][25]

Antimicrobial and Antiviral Activity

The quinoline scaffold is a well-known pharmacophore in the design of antimicrobial agents. Derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their antibacterial and antifungal properties.[5] Some of these compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The antiviral potential of this class of compounds is also an active area of research.[4]

Other Therapeutic Applications

The pharmacological profile of quinoline-2-carboxylic acid derivatives extends to other therapeutic areas as well. They have been identified as inhibitors of carbohydrate-hydrolyzing enzymes, suggesting their potential use in the management of diabetes.[1] Additionally, certain derivatives act as excitatory amino acid antagonists, offering a potential avenue for the development of neuroprotective agents.[26] More recently, 2-phenylquinoline-4-carboxylic acid derivatives have been discovered as novel histone deacetylase (HDAC) inhibitors, a promising class of anticancer drugs.[27][28]

| Compound Class | Biological Target/Activity | Therapeutic Indication | References |

| Aryl esters of quinoline-2-carboxylic acid | Induction of apoptosis (Bax/Bcl-2 modulation) | Prostate Cancer | [24] |

| Esters and amides of quinoline-2-carboxylic acid | Anti-inflammatory, Analgesic | Inflammation, Pain | [1][25] |

| Mannich and Schiff bases of quinoline-2-carboxylic acid | Antibacterial, Antifungal | Infectious Diseases | [5] |

| General quinoline-2-carboxylic acid derivatives | α-glucosidase and α-amylase inhibition | Diabetes | [1] |

| Tetrahydroquinoline-2-carboxylic acid derivatives | NMDA receptor antagonist | Neurodegenerative Diseases | [26] |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase (HDAC) inhibition | Cancer | [27][28] |

Conclusion and Future Directions

The journey of quinoline-2-carboxylic acids from their discovery in a biological matrix to their current status as a versatile and privileged scaffold in drug discovery is a compelling narrative of scientific progress. The foundational synthetic methods developed over a century ago continue to be refined and adapted, enabling the creation of increasingly complex and targeted molecules. The broad spectrum of biological activities exhibited by this class of compounds underscores their immense therapeutic potential.

Future research in this area will likely focus on several key aspects. The development of more efficient, sustainable, and regioselective synthetic methodologies will continue to be a priority. A deeper understanding of the mechanisms of action of these compounds will facilitate the rational design of next-generation therapeutics with improved potency and selectivity. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the discovery of novel quinoline-2-carboxylic acid derivatives with tailored pharmacological profiles. The enduring legacy of this simple yet powerful scaffold is a testament to its remarkable chemical and biological versatility, ensuring its continued relevance in the ongoing quest for new and effective medicines.

References

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89–92.

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved from [Link]

-

Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Retrieved from [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

-

Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. (2024, July 16). biocrates life sciences gmbh. Retrieved from [Link]

-

Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

-

Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved from [Link]

-

Kynurenic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Combes Quinoline Synthesis Mechanism. (2021, August 25). YouTube. Retrieved from [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent advances in the synthesis of quinolines: a review. (2014, April 17). RSC Publishing. Retrieved from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Pfitzinger Synthesis Mechanism. (2024, June 9). YouTube. Retrieved from [Link]

-

Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. (2016, February 29). Asian Journal of Chemistry. Retrieved from [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014, March 28). ResearchGate. Retrieved from [Link]

-

The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. Retrieved from [Link]

-

Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022, November 29). PubMed. Retrieved from [Link]

-

The synthesis of kynurenic acid in mammals: An updated kynurenine aminotransferase structural KATalogue. (n.d.). University of Eastern Piedmont. Retrieved from [Link]

-

The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. (2019, February 26). Frontiers. Retrieved from [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 13). Frontiers. Retrieved from [Link]

-

A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016, June 15). MDPI. Retrieved from [Link]

- Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (n.d.). Google Patents.

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 7. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 8. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]